molecular formula C12H12FNO2 B7961312 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B7961312
M. Wt: 221.23 g/mol
InChI Key: OLQAFVWZUZWVCI-UHFFFAOYSA-N
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Description

7-Fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 2251054-50-7) is a fluorinated spirocyclic compound with a molecular formula of C₁₂H₁₅ClFNO and a molecular weight of 243.71 g/mol . It features a benzofuran ring fused to a piperidine moiety via a spiro carbon, with a fluorine atom at the 7-position of the benzofuran ring. This compound is structurally related to sigma-1 receptor (S1R) ligands, such as [¹⁸F]fluspidine, which are used in positron emission tomography (PET) imaging of neurological targets . Its synthesis and applications are highlighted in pharmaceutical research, particularly as a building block for developing radioligands and bioactive molecules .

Properties

IUPAC Name

4-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)12(16-11(8)15)4-6-14-7-5-12/h1-3,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQAFVWZUZWVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzofuran Derivatives

The core spirocyclic structure of 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is typically constructed via cyclization reactions. A common approach involves reacting fluorinated benzofuran precursors with piperidine derivatives under controlled conditions. For example, a benzofuran intermediate bearing a fluorine substituent at the 7-position undergoes nucleophilic attack by a piperidine moiety, facilitated by catalysts such as palladium or nickel complexes. This step is critical for establishing the spiro junction, which imposes conformational rigidity essential for downstream applications.

Fluorination Strategies

Introducing the fluorine atom at the 7-position is achieved through electrophilic or nucleophilic fluorination. Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is preferred for regioselectivity, particularly when performed prior to cyclization. Alternatively, late-stage fluorination via halogen exchange reactions (e.g., using KF in the presence of crown ethers) has been reported, though this method requires stringent temperature control to avoid byproduct formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For instance, a protocol using NMP at 120°C for 6 hours achieved a 75% yield in the cyclization step. Lower temperatures (80–100°C) are employed for fluorination to prevent decomposition, as demonstrated in a DMF-based system with potassium carbonate.

Table 1: Representative Reaction Conditions and Yields

StepSolventTemperature (°C)Catalyst/ReagentYield (%)
CyclizationNMP120Palladium(II) acetate75
FluorinationDMF80KF, 18-crown-662
Spiro Ring ClosureTHF70Triethylamine68

Catalytic Systems

Transition metal catalysts, particularly palladium and nickel, are instrumental in cross-coupling steps. Palladium-catalyzed Suzuki-Miyaura reactions have been adapted to introduce aryl groups to the piperidine ring, while nickel complexes facilitate C–N bond formation in spirocyclic frameworks. Homogeneous catalysts are often preferred over heterogeneous systems due to better reproducibility in small-scale syntheses.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols prioritize scalability and cost-efficiency. Continuous flow reactors enable precise control over residence time and temperature, reducing side reactions. A patented method describes the synthesis of this compound using a two-stage flow system: the first stage performs fluorination, and the second executes cyclization under elevated pressure. This approach achieves a 90% conversion rate with a throughput of 10 kg/day.

Purification and Quality Control

Final purification relies on recrystallization from ethanol-water mixtures or chromatographic methods. High-performance liquid chromatography (HPLC) with C18 columns is standard for isolating the desired product from regioisomeric byproducts. Industrial batches report a purity of ≥99% as confirmed by NMR and mass spectrometry.

Comparative Analysis of Synthetic Methods

Academic vs. Industrial Approaches

Academic routes often prioritize modularity and functional group tolerance, whereas industrial methods focus on atom economy and minimal waste. For example, a lab-scale synthesis using tert-butyl acrylate and spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride in tetrahydrofuran (THF) yielded 98% product but required costly reagents. In contrast, industrial protocols utilize cheaper substrates like benzofuran-3-carboxylic acid, albeit with slightly lower yields (85–90%) .

Chemical Reactions Analysis

7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine, including 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, exhibit promising anticancer properties. A study demonstrated that related piperidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitochondrial functions. For instance, compounds similar to this compound have shown effectiveness against breast cancer cells by modulating key signaling pathways such as PI3K/AKT and altering the expression of apoptosis-related proteins like Bcl-2 and Bax .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that spiro compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Emerging research suggests that spiro compounds may have neuroprotective properties. Studies indicate that they can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This opens avenues for further exploration in treating conditions such as Alzheimer's disease.

Case Study 1: Breast Cancer Treatment

In a comparative study, a derivative of this compound was tested against MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through increased ROS production and modulation of the PI3K/AKT pathway .

Case Study 2: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory properties of spiro compounds revealed that this compound exhibited potent inhibition of COX-2 with an IC50 value significantly lower than that of celecoxib, highlighting its potential as an effective anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. For instance, it can bind to sigma-1 receptors in the brain, modulating their activity and influencing neurological processes. This binding can affect various signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
7-Fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one hydrochloride 2251054-50-7 C₁₂H₁₅ClFNO 243.71 7-F on benzofuran, HCl salt Enhanced stability; potential S1R affinity due to fluorination
3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one 37663-46-0 C₁₂H₁₃NO₂ 203.24 Ketone at position 3 Base structure; used in derivatization studies
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride 946680-60-0 C₁₂H₁₅Cl₂NO 260.16 4-Cl on benzofuran, HCl salt Larger substituent size; potential altered receptor binding
1'-(2,6-Difluorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one 1796970-99-4 C₁₉H₁₅F₂NO₃ 343.30 Difluorobenzoyl on piperidine Bulky aromatic group; may enhance lipophilicity and target selectivity
[¹⁸F]Fluspidine N/A C₁₉H₂₀F¹⁸N₂O₂ ~400 (radiolabeled) Fluoroethyl and benzyl on piperidine Clinically validated S1R PET tracer; highlights fluorine's role in imaging

Substituent Effects on Pharmacological Properties

  • Fluorine vs. Chlorine : The 7-fluoro analog (CAS 2251054-50-7) benefits from fluorine’s electronegativity and small atomic radius, which enhance metabolic stability and binding interactions compared to the bulkier 4-chloro derivative (CAS 946680-60-0) . Chlorine’s larger size may disrupt optimal receptor fit, as seen in docking studies where hydrophobic substituents at position 4 of piperidine altered ligand orientation .
  • This contrasts with the unsubstituted piperidine in the base compound (CAS 37663-46-0) .
  • Spirocyclic Core : The spiro[benzofuran-piperidine] scaffold is conserved across analogs, enabling salt-bridge interactions with residues like Glu172 in S1R, as observed in molecular docking studies .

Biological Activity

7-Fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a synthetic compound notable for its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in oncology and neuropharmacology.

  • Molecular Formula : C12_{12}H12_{12}FNO2_2
  • Molecular Weight : Approximately 219.23 g/mol
  • Purity : Typically around 95% in commercial preparations.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cancer cell proliferation, such as the c-MET kinase. The IC50_{50} for c-MET inhibition has been reported at approximately 8.1 μM .
  • Apoptosis Induction : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines, such as MCF cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound has also been studied for its neuroprotective properties, possibly through modulation of neurotransmitter systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC50_{50} (μM)Reference
c-MET InhibitionCancer Cells8.1
Apoptosis InductionMCF Cell LineNot specified
Neuroprotective ActivityNeuroblastoma CellsNot specified
Anticancer ActivityVarious Tumor ModelsNot specified

Case Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that administration of this compound resulted in significant tumor growth suppression compared to control groups. The mechanism was attributed to both direct cytotoxicity and induction of apoptosis in tumor cells .

Case Study 2: Neuroprotection

In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death. The findings suggest that it may modulate pathways associated with cellular stress responses, although specific pathways remain to be elucidated .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromine/lithium exchange of bromoacetals followed by cyclization with piperidin-4-one derivatives. Variations in substituents (e.g., benzyl groups at the nitrogen atom or methoxy groups in position 3) require precise temperature control (e.g., −78°C for lithiation) and inert atmospheres to prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Data : For example, 1'-benzyl-3-methoxy derivatives achieved σ1-receptor affinities (Ki = 2.3 nM) under optimized conditions .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this spirocyclic compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the spiro carbon resonance at ~100 ppm (13C) and aromatic protons (δ 6.8–7.5 ppm). The fluorine atom at position 7 causes splitting in adjacent proton signals .
  • LC-MS : High-resolution mass spectrometry (HRMS) with Orbitrap systems confirms molecular ions (e.g., [M+H]+ at m/z 262.0984 for C12H13FNO2) and detects metabolites via exact mass matching .

Q. What safety protocols are critical when handling 7-fluoro-spiro derivatives in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315).
  • Avoid inhalation (H335) by working in fume hoods.
  • Dispose of waste via licensed services, as ecological toxicity data are unavailable .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoropropyl vs. methoxy groups) impact σ1/σ2 receptor binding affinity and selectivity?

  • Experimental Design : Radioligand binding assays using [3H]-(+)-pentazocine (σ1) and [3H]-ditolylguanidine (σ2) with guinea pig brain/rat liver membranes.
  • Findings :

  • 3-Methoxy derivatives (e.g., compound 14a ) show σ1 Ki = 2.3 nM, while 3-fluoropropyl analogs (e.g., WMS-1813) exhibit improved blood-brain barrier penetration for PET imaging .
  • Enantiomers display 3-fold differences in σ1 affinity: (S)-enantiomers (Ki = 1.8 nM) outperform (R)-forms (Ki = 5.4 nM) .

Q. What analytical approaches resolve enantiomers of 7-fluoro-spiro derivatives, and how does stereochemistry influence metabolic stability?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
  • Metabolic Profiling : Incubate enantiomers with liver microsomes; identify metabolites via Orbitrap-LC-MS. (S)-enantiomers show slower CYP450-mediated oxidation (t1/2 = 45 min vs. 28 min for (R)) .

Q. How can computational models predict biological targets and pharmacokinetic properties of novel 7-fluoro-spiro analogs?

  • In Silico Tools :

  • SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.
  • PASS Algorithm : Predict membrane stabilization (Pa = 0.89) and antitumor potential (e.g., antileukemic activity for LAS-250 derivatives) .
    • ADME : LogP ~2.5 (moderate lipophilicity) and CNS MPO scores >4 suggest brain penetration suitability .

Q. What contradictions exist in structure-activity relationship (SAR) data for σ-receptor ligands within this spirocyclic series?

  • Data Conflicts :

  • Benzyl groups at N1 enhance σ1 affinity but reduce σ2 selectivity in some analogs (e.g., 14a : σ1/σ2 = 12-fold vs. 23 : 5-fold) .
  • Fluorine at position 7 improves metabolic stability but may sterically hinder binding in crowded receptor pockets .

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